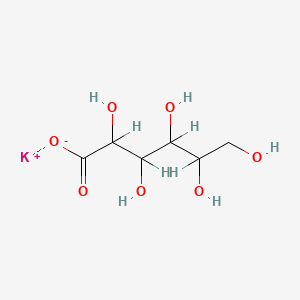

potassium;2,3,4,5,6-pentahydroxyhexanoate

Description

Potassium gluconate is a salt of [DB01345] and is classified as a food additive by the FDA. It is also used as a potassium supplement. Potassium is an essential nutrient. It is the most abundant cation in the intracellular fluid, where it plays a key role in maintaining cell function. In dietary supplements, potassium is often present as potassium chloride, but many other forms—including potassium citrate, phosphate, aspartate, bicarbonate, and **gluconate**—are also used. Potassium gluconate is believed to be more palatable and non-acidifying than potassium chloride (KCl).

Properties

IUPAC Name |

potassium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O7.K/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/q;+1/p-1/t2-,3-,4+,5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCFGWHYROZGBI-JJKGCWMISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11KO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

526-95-4 (Parent) | |

| Record name | Potassium gluconate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Gluconic acid, potassium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035087775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7029617 | |

| Record name | Potassium D-gluconate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Odourless, free flowing white to yellowish white, crystalline powder or granules, Yellowish white solid; [Merck Index] Crystalline powder; [Alfa Aesar MSDS] | |

| Record name | D-Gluconic acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | POTASSIUM GLUCONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Potassium gluconate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19088 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

FREELY SOL IN WATER; PRACTICALLY INSOL IN ETHER, BENZENE, ABSOLUTE ALCOHOL, CHLOROFORM | |

| Record name | POTASSIUM GLUCONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3165 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

YELLOWISH-WHITE CRYSTALS | |

CAS No. |

299-27-4, 35087-77-5 | |

| Record name | Potassium gluconate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Gluconic acid, potassium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035087775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium gluconate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13620 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Gluconic acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium D-gluconate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium gluconate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.523 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PotassiumD-gluconate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM GLUCONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12H3K5QKN9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POTASSIUM GLUCONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3165 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Crystalline Architecture of Potassium D-Gluconate: A Technical Guide for Researchers and Pharmaceutical Scientists

Introduction: Beyond the Formula

Potassium D-gluconate (C₆H₁₁KO₇), the potassium salt of D-gluconic acid, is a widely utilized compound in the pharmaceutical, food, and nutraceutical industries.[1][2] Its primary applications include serving as a potassium supplement for treating or preventing hypokalemia, an electrolyte replenisher, and a food additive for flavor enhancement and acidity regulation.[3][4][5] While its chemical formula provides a two-dimensional representation, the three-dimensional arrangement of its atoms in the solid state—its crystal structure—profoundly influences its physicochemical properties, such as solubility, stability, and bioavailability.[3][6] Understanding this crystalline architecture is paramount for formulation development, quality control, and ensuring therapeutic efficacy.

This in-depth technical guide provides a comprehensive overview of the crystal structure of potassium D-gluconate, focusing on its known polymorphic forms. We will delve into the experimental methodologies for crystal structure determination, present detailed crystallographic data, and discuss the implications of its solid-state chemistry for researchers, scientists, and drug development professionals.

The Dichotomy of Form: Conformational Dimorphism in Potassium D-Gluconate Monohydrate

A pivotal aspect of the solid-state chemistry of potassium D-gluconate is its existence in at least two crystalline forms, or polymorphs, designated as Form A and Form B.[7] Both forms crystallize as monohydrates (KC₆H₁₁O₇·H₂O).[7] This phenomenon is specifically described as conformational dimorphism, where the fundamental difference between the two forms lies in the conformation of the D-gluconate ion itself.[7]

-

Form A: In this polymorph, the D-gluconate ion adopts a straight-chain conformation .[7]

-

Form B: Conversely, Form B is characterized by a bent-chain conformation of the D-gluconate ion.[7]

This conformational flexibility of the gluconate backbone, a -(CHOH)₄- sequence, is a key determinant of the resulting crystal packing and intermolecular interactions.[7] The presence of multiple hydroxyl groups facilitates extensive hydrogen bonding networks, which, along with the coordination of the potassium ion, dictates the overall crystal lattice.[7]

Deciphering the Crystalline Blueprint: Experimental Determination

The definitive elucidation of the crystal structures of both forms of potassium D-gluconate monohydrate was achieved through neutron diffraction.[7] This technique is particularly powerful for accurately locating hydrogen atoms, which is crucial for understanding the intricate hydrogen-bonding networks that stabilize the crystal structures of highly hydroxylated compounds like gluconate.[7]

Experimental Workflow: From Solution to Structure

The journey from a simple aqueous solution to a fully characterized crystal structure involves a meticulous, multi-step process. The following diagram illustrates a typical workflow for the determination of the crystal structure of an organic salt like potassium D-gluconate.

Caption: Workflow for Crystal Structure Determination.

Step-by-Step Methodology

-

Crystal Growth (Crystallization):

-

Rationale: To obtain crystals of sufficient size and quality for single-crystal diffraction analysis.[8] The slow evaporation method allows for the gradual increase in solute concentration, promoting the formation of well-ordered crystals rather than amorphous precipitate.[7]

-

Protocol:

-

Prepare a saturated or near-saturated aqueous solution of potassium D-gluconate.[7]

-

Transfer the solution to a clean vessel (e.g., a beaker or crystallizing dish).

-

Cover the vessel in a manner that allows for slow solvent evaporation (e.g., with perforated parafilm).

-

Store the vessel in a vibration-free environment at a constant, controlled temperature.

-

Monitor for the formation of single crystals over several days to weeks. Both Form A and Form B can be obtained through this method.[7]

-

-

-

Data Collection (Diffraction):

-

Rationale: To obtain a diffraction pattern that contains information about the arrangement of atoms within the crystal lattice.[9] A monochromatic beam of X-rays or neutrons is directed at the crystal, and the scattered radiation is collected on a detector.[7][9]

-

Protocol:

-

Carefully select a single crystal with well-defined faces and no visible defects under a microscope.

-

Mount the crystal on a goniometer head.

-

Center the crystal in the path of the X-ray or neutron beam of the diffractometer.

-

Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.

-

Execute a data collection strategy, which involves rotating the crystal and collecting diffraction images at various orientations.

-

-

-

Structure Solution and Refinement:

-

Rationale: To translate the collected diffraction data into a three-dimensional model of the molecule and its arrangement in the crystal.

-

Protocol:

-

Data Reduction: Integrate the raw diffraction intensities and apply corrections for experimental factors.

-

Space Group Determination: Analyze the symmetry of the diffraction pattern to determine the space group of the crystal.

-

Structure Solution: Use computational methods (e.g., direct methods) to determine the initial positions of the atoms in the unit cell.[7]

-

Structure Refinement: Iteratively refine the atomic positions, thermal parameters, and other structural parameters using a least-squares algorithm to achieve the best possible fit between the calculated and observed diffraction data.[7]

-

Validation: Assess the quality and validity of the final crystal structure using various crystallographic metrics.

-

-

Crystallographic Data Summary

The following table summarizes the key crystallographic parameters for the A and B forms of potassium D-gluconate monohydrate as determined by neutron diffraction.[7]

| Parameter | Form A | Form B |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | P2₁2₁2₁ | P2₁ |

| a (Å) | 8.220 (4) | 9.353 (7) |

| b (Å) | 17.840 (8) | 7.357 (5) |

| c (Å) | 6.717 (3) | 7.229 (5) |

| α (°) | 90 | 90 |

| β (°) | 90 | 109.39 (2) |

| γ (°) | 90 | 90 |

| Volume (ų) | 984.1 | 468.7 |

| Z | 4 | 2 |

| Gluconate Conformation | Straight-chain | Bent-chain |

Data sourced from Panagiotopoulos et al. (1974).[7]

Structural Insights and Molecular Interactions

The detailed structural analysis reveals key features that govern the properties of potassium D-gluconate:

-

Hydrogen Bonding: In both polymorphs, there is an extensive network of intermolecular hydrogen bonds involving all the hydroxyl groups of the gluconate ion and the water molecule.[7] This extensive hydrogen bonding contributes to its high water solubility.[3][10]

-

Intramolecular Hydrogen Bond: The straight-chain conformation of Form A is stabilized by an intramolecular hydrogen bond.[7] This is not present in the bent-chain conformation of Form B.[7]

-

Potassium Ion Coordination: The potassium ion is coordinated by oxygen atoms from the carboxylate group and hydroxyl groups of the gluconate ion, as well as the water molecule, playing a crucial role in the overall crystal packing.

The following diagram illustrates the relationship between the gluconate conformation and the resulting crystal form.

Caption: Conformation-Polymorph Relationship.

Implications for Pharmaceutical Development and Quality Control

The existence of polymorphism in potassium D-gluconate has significant implications for the pharmaceutical industry:

-

Bioavailability and Dissolution: Different polymorphs can exhibit different solubilities and dissolution rates, which can directly impact the bioavailability of the potassium supplement. The form with higher solubility will generally dissolve faster in the gastrointestinal tract.[5]

-

Manufacturing and Formulation: The physical properties of different polymorphs, such as crystal habit and flowability, can affect manufacturing processes like tableting and powder handling.

-

Stability and Storage: One polymorph is typically more thermodynamically stable than the others under a given set of conditions. The less stable (metastable) form may convert to the more stable form over time, especially in the presence of heat or humidity, potentially altering the drug product's performance.[11]

-

Regulatory and Intellectual Property: The discovery and characterization of new polymorphic forms can have regulatory and patent implications. It is crucial to control the polymorphic form of an active pharmaceutical ingredient (API) to ensure product consistency and quality.

Therefore, routine characterization of the solid form of potassium D-gluconate using techniques such as Powder X-ray Diffraction (PXRD) is essential for quality control in a cGMP (current Good Manufacturing Practice) environment.[12]

Conclusion

The crystal structure of potassium D-gluconate is not a static, singular entity but rather a fascinating example of conformational dimorphism. The ability of the D-gluconate ion to adopt either a straight or a bent conformation gives rise to at least two distinct crystalline forms, each with its own unique three-dimensional architecture and physicochemical properties. A thorough understanding of these structures, obtained through rigorous experimental techniques like neutron and X-ray diffraction, is indispensable for researchers and drug development professionals. This knowledge empowers the rational design of robust formulations, the implementation of effective quality control strategies, and ultimately, the delivery of safe and efficacious potassium D-gluconate products.

References

- Panagiotopoulos, N. C., Jeffrey, G. A., La Placa, S. J., & Hamilton, W. C. (1974). The Crystal Structures of the A and B Forms of Potassium D-Gluconate Monohydrate by Neutron Diffraction. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 30(6), 1421–1430.

-

West Bengal Chemical Industries Limited. (n.d.). Potassium Gluconate - 299-27-4. Retrieved from [Link]

-

Wikipedia. (2023). Potassium gluconate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Potassium Gluconate. Retrieved from [Link]

- Thorne, B. A. (2021).

-

Pharmaoffer. (n.d.). Potassium gluconate API Manufacturers & Suppliers. Retrieved from [Link]

-

GlobalRx. (n.d.). Clinical Profile of Potassium Gluconate Anhydrous USP. Retrieved from [Link]

-

PubChem. (n.d.). Gluconic acid, monopotassium salt. Retrieved from [Link]

-

Dr. Paul Lohmann. (n.d.). Potassium Gluconate, anhydrous. Retrieved from [Link]

-

ACS Publications. (2023). Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. Retrieved from [Link]

-

Go.drugbank.com. (n.d.). Potassium D-gluconate. Retrieved from [Link]

-

J-STAGE. (n.d.). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Retrieved from [Link]

-

The University of Manchester. (n.d.). Crystallization of a salt of a weak organic acid and base: Solubility relations, supersaturation control and polymorphic behavior. Retrieved from [Link]

-

The University of Liverpool Repository. (n.d.). Development of Porous Organic Salts and novel porous molecular crystals. Retrieved from [Link]

-

FAO. (1998). POTASSIUM GLUCONATE. Retrieved from [Link]

-

SciSpace. (1974). The crystal structures of the A and B forms of potassium d‐gluconate monohydrate by neutron diffraction. Retrieved from [Link]

-

Wikipedia. (2024). Attention deficit hyperactivity disorder. Retrieved from [Link]

-

ResearchGate. (2002). (PDF) Preparation and X-ray analysis of potassium (2,3-dichlorophenyl)glucosinolate. Retrieved from [Link]

-

ResearchGate. (n.d.). Powder X-ray diffraction (PXRD) spectra of both forms and the concomitant crystals. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. wbcil.com [wbcil.com]

- 4. pharmaoffer.com [pharmaoffer.com]

- 5. Articles [globalrx.com]

- 6. lohmann-minerals.com [lohmann-minerals.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 9. rigaku.com [rigaku.com]

- 10. 葡萄糖酸钾 ≥99% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 11. Potassium gluconate | 299-27-4 [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Potassium Gluconate in Biological Systems

Abstract

Potassium gluconate serves as a primary agent for the supplementation of potassium, an essential mineral and the most abundant intracellular cation.[1][2] Its mechanism of action is fundamentally the mechanism of the potassium ion (K⁺) itself, which is integral to a vast array of physiological processes. This guide provides a detailed examination of the pharmacokinetics of potassium gluconate and the multifaceted roles of the dissociated potassium ion in cellular electrophysiology, neuromuscular function, and systemic homeostasis. We will explore the critical function of K⁺ in maintaining cellular resting membrane potential, generating and propagating nerve impulses, facilitating muscle contraction, and regulating acid-base balance.[3][4][5] Furthermore, this document details established experimental methodologies for quantifying potassium channel activity and assessing acid-base status, providing researchers and drug development professionals with a robust framework for investigating potassium-related pathways.

Introduction: The Indispensable Role of Potassium

Potassium (K⁺) is a vital electrolyte essential for the function of all living cells.[1][6] It plays a critical role in maintaining the electrical gradient across cell membranes, a function indispensable for nerve signal transmission, muscle contraction, and cardiac function.[1][3][7] The body tightly regulates potassium levels, as deviations outside the normal range can lead to severe pathological conditions, including cardiac arrhythmias and neuromuscular dysfunction.[6]

Potassium gluconate (C₆H₁₁KO₇) is the potassium salt of gluconic acid.[8] It is widely utilized as a dietary supplement and therapeutic agent to treat or prevent hypokalemia (low potassium levels).[3][9][10] Upon administration, it dissociates to provide potassium ions for absorption and utilization in the body's metabolic and physiological pathways.[3][4][11] This guide delineates the journey of the potassium ion from potassium gluconate and its subsequent actions at the cellular and systemic levels.

Pharmacokinetics of Potassium Gluconate

The therapeutic effect of potassium gluconate is predicated on its ability to be efficiently absorbed and distributed throughout the body.

-

Absorption: When taken orally, potassium gluconate dissolves in the gastrointestinal tract, dissociating into potassium (K⁺) and gluconate ions.[3][4][11] The K⁺ ions are then well-absorbed, primarily from the small intestine, into the bloodstream.[4][7]

-

Distribution: Once in the bloodstream, potassium is distributed throughout the body. The vast majority (approximately 98%) of the body's potassium is located within the intracellular fluid (ICF), with only a small fraction in the extracellular fluid (ECF).[12][13] This steep concentration gradient is actively maintained by the Na⁺/K⁺-ATPase pump.[4][13][14]

-

Metabolism: The potassium ion itself is not metabolized. The gluconate anion, a derivative of glucose, can be metabolized by the body and contribute to energy production pathways.[4]

-

Excretion: The kidneys are the primary regulators of potassium homeostasis, excreting excess potassium to match dietary intake.[4][6][14] Aldosterone is a key hormone that modulates this process by promoting potassium excretion in the renal tubules.[4]

Core Mechanisms of Action: The Potassium Ion

The physiological effects of potassium gluconate are attributable to the functions of the potassium ion.

Cellular Electrophysiology: The Resting Membrane Potential

The cornerstone of potassium's role is the establishment of the resting membrane potential (RMP) in virtually all cells, particularly in excitable tissues like nerves and muscles.[4][14] The RMP is a direct consequence of two factors:

-

The Na⁺/K⁺-ATPase Pump: This transmembrane protein actively transports three sodium ions (Na⁺) out of the cell for every two potassium ions (K⁺) it pumps in.[4][13] This action creates a high intracellular K⁺ concentration and a high extracellular Na⁺ concentration.

-

Potassium Leak Channels: The cell membrane at rest is significantly more permeable to K⁺ than to Na⁺, due to the presence of "leak" channels that allow K⁺ to diffuse out of the cell down its steep concentration gradient.[15]

The outward movement of positively charged K⁺ ions leaves a net negative charge on the interior of the cell membrane, establishing the negative RMP (typically -70 to -90 mV). This electrical potential is crucial, as it primes the cell to respond to stimuli.

Nerve Impulse Transmission: The Action Potential

Potassium is central to the propagation of nerve signals, known as action potentials. An action potential is a rapid, temporary reversal of the membrane potential.[16]

-

Depolarization: A stimulus triggers the opening of voltage-gated Na⁺ channels, causing a rapid influx of Na⁺ that makes the membrane potential positive.[16][17]

-

Repolarization: Shortly after opening, the Na⁺ channels inactivate. Concurrently, voltage-gated K⁺ channels open.[17][18] Driven by the concentration gradient, K⁺ ions rush out of the cell. This efflux of positive charge rapidly brings the membrane potential back down, a process called repolarization.[16][17]

-

Hyperpolarization: The K⁺ channels are slow to close, often leading to a brief "overshoot" where the membrane becomes more negative than its resting potential.[15][18] This refractory period ensures the action potential propagates in one direction.[18]

Without the timely efflux of K⁺, neurons would be unable to repolarize efficiently, severely impairing nerve signal transmission.[5][19]

Muscle Contraction

Potassium is essential for the contraction of skeletal, smooth, and cardiac muscles.[5][19][20] The process is initiated by a nerve impulse that triggers an action potential in the muscle cell membrane (sarcolemma). This electrical signal propagates along the muscle fiber, and the movement of ions, including the efflux of K⁺ during repolarization, is critical for this process.[20]

In cardiac muscle, the precise timing of K⁺ channel opening and closing shapes the cardiac action potential, which is significantly longer than in neurons. This extended duration is vital for allowing the heart chambers to fill with blood and for preventing arrhythmias.[3][7] Disruptions in potassium balance can severely impact heart rhythm.[6]

Acid-Base Balance

The body's potassium levels and acid-base (pH) balance are intricately linked.[21][22] This relationship is largely mediated by a cellular exchange between potassium ions (K⁺) and hydrogen ions (H⁺).

-

Acidosis (Excess H⁺): In states of acidosis, excess H⁺ ions in the ECF move into cells to be buffered. To maintain electrical neutrality, K⁺ ions move out of the cells into the ECF. This can lead to hyperkalemia (high serum potassium).[12][23]

-

Alkalosis (Deficit of H⁺): In alkalosis, H⁺ ions move out of cells into the ECF. To compensate, K⁺ ions move from the ECF into the cells, which can cause hypokalemia (low serum potassium).[21][23]

This reciprocal shift demonstrates that correcting an acid-base disorder can alter potassium levels, and vice-versa. Potassium, as an intracellular cation, is a key participant in the body's buffering system.[11]

The Role of the Gluconate Anion

While the primary mechanism of action is derived from the potassium ion, the gluconate component is not inert. Gluconate is the conjugate base of gluconic acid, a mild organic acid.[8] It is a product of glucose oxidation and can be metabolized by the body, potentially entering pathways like the pentose phosphate pathway.[4] Its role as a counter-ion is generally considered to be gentler on the gastrointestinal tract compared to chloride, which is found in potassium chloride supplements.[24][25]

Experimental Validation & Methodologies

Validating the effects of compounds on potassium-dependent pathways requires specialized techniques.

Measuring Potassium Channel Activity

Assessing how drugs or physiological changes modulate potassium channels is fundamental to research in this area.

Table 1: Comparison of K⁺ Channel Assay Techniques

| Technique | Principle | Advantages | Limitations |

| Patch-Clamp Electrophysiology | A micropipette forms a high-resistance seal with the cell membrane, allowing direct measurement of ion flow through single or multiple channels.[26] | Gold standard for channel biophysics; high resolution and precision. | Low throughput; technically demanding; requires isolated cells. |

| Fluorescence-based Assays | Uses ion-sensitive fluorescent dyes. Thallium (Tl⁺) is often used as a surrogate for K⁺, as it passes through K⁺ channels and binds to a specific dye, generating a fluorescent signal.[26][27] | High-throughput screening (HTS) compatible; less technically demanding.[28] | Indirect measurement; potential for dye-related artifacts; Tl⁺ is toxic. |

| Rubidium (Rb⁺) Flux Assays | Uses non-radioactive Rubidium as a tracer for K⁺, which is then quantified by techniques like atomic absorption spectroscopy.[29] | Label-free; directly measures ion transport. | Requires specialized equipment (e.g., Ion Channel Reader); lower throughput than fluorescence.[29] |

Experimental Protocol: High-Throughput Thallium Flux Assay

This protocol provides a generalized workflow for screening compounds that modulate Kir (inwardly rectifying potassium) channels.[28]

-

Cell Plating: Plate cells engineered to express the specific potassium channel of interest (e.g., HEK293 cells) into a 384-well microplate. Incubate to allow for cell adherence.

-

Dye Loading: Remove the culture medium and add a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™). Incubate to allow the dye to enter the cells.

-

Compound Addition: Wash the cells to remove unincorporated dye. Add an assay buffer containing the test compounds or appropriate controls (e.g., vehicle, known channel activator/blocker).

-

Stimulation & Measurement: Place the plate into a fluorescent plate reader. Add a stimulus buffer containing thallium sulfate to initiate Tl⁺ flux through the open potassium channels.

-

Data Acquisition: The plate reader measures the change in fluorescence intensity over time. An increase in fluorescence indicates channel opening and Tl⁺ influx.

-

Analysis: Compare the fluorescence signal in compound-treated wells to control wells to identify modulators of channel activity.

Assessing Acid-Base Balance

The clinical and research assessment of acid-base status relies on measuring key parameters in the blood.[30][31]

-

Sample Collection: Arterial blood is typically collected anaerobically into a heparinized syringe for blood gas analysis.[32]

-

Measurement: A blood gas analyzer directly measures:

-

Calculation: The analyzer then calculates other important parameters, including:

-

Bicarbonate (HCO₃⁻): The primary metabolic component of acid-base balance.[32]

-

Base Excess (BE): Indicates the overall metabolic disturbance.

-

Interpreting Results: A three-step approach is used for interpretation: 1) Assess the pH to determine acidemia or alkalemia, 2) Evaluate pCO₂ to identify a primary respiratory cause, and 3) Assess HCO₃⁻ to identify a primary metabolic cause.[31]

Conclusion

The mechanism of action of potassium gluconate is synonymous with the fundamental physiological roles of the potassium ion. By providing a bioavailable source of K⁺, potassium gluconate directly supports the maintenance of cellular membrane potentials, the propagation of electrical signals in the nervous system, the mechanical contraction of muscles, and the homeostatic regulation of systemic pH.[3][11] A thorough understanding of these core mechanisms, supported by robust experimental methodologies, is critical for professionals in research and drug development who aim to modulate potassium-dependent pathways for therapeutic benefit.

References

- What is Potassium Glucon

- What is the mechanism of Potassium Gluconate? (2024).

- Potassium in biology. (n.d.). Wikipedia.

- Potassium glucon

- Physiology and pathophysiology of potassium homeostasis. (n.d.). Source not specified.

- Acid-base and potassium homeostasis. (n.d.). PubMed - NIH.

- Clinical Profile of Potassium Glucon

- Potassium in Muscle Function Definition. (n.d.). Fiveable.

- Effects of pH on Potassium: New Explanations for Old Observ

- What Potassium Does for Your Body. (2023). WebMD.

- Potassium Gluconate 500mg Tablets: Clinical Profile and Applic

- Potassium Gluconate Supplement Guide: Heart and Muscle Support. (n.d.). DailyVita.

- The Role of Potassium in Muscle Function. (2024). AUVON.

- Clinical Profile of Potassium Gluconate 595mg Tablets by Today's Health. (n.d.). GlobalRx.

- Elevated extracellular potassium prior to muscle contraction reduces onset and steady-state exercise hyperemia in humans. (n.d.). NIH.

- What is the relationship between acid-base balance and potassium (K+) homeostasis? (2025). Source not specified.

- On the relationship between potassium and acid-base balance. (n.d.). Acutecaretesting.org.

- Potassium Gluconate Oral: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (n.d.). WebMD.

- Potassium. (n.d.). The Nutrition Source, Harvard T.H. Chan School of Public Health.

- Internal Balance of Potassium. (2025). TeachMePhysiology.

- Overview of Potassium's Role in the Body. (n.d.). MSD Manual Consumer Version.

- Potassium Homeostasis: The Knowns, the Unknowns, and the Health Benefits. (2025). Source not specified.

- Role of Sodium and Potassium in Nerve Impulse Transmission. (2020). Food Science Toolbox.

- Potassium Gluconate: Uses, Side Effects, Dosage & Interactions. (2025). Apollo Hospitals.

- How Neurons Communicate - Nerve Impulse Transmission within a Neuron- Action Potential. (2024). Biology LibreTexts.

- Methods of Measuring Mitochondrial Potassium Channels: A Critical Assessment. (n.d.). NIH.

- Potassium Gluconate - Electrolyte & Heart Health Support. (n.d.). PureBulk, Inc.

- Protocol for kinetic mode potassium channel assays on common plate readers and microscopes. (n.d.). PubMed.

- potassium gluconate | Actions and Spectrum. (n.d.). medtigo.

- Potassium Gluconate | Drug Lookup. (n.d.).

- Nervous system - Sodium-Potassium Pump, Active Transport, Neurotransmission. (2025). Britannica.

- K+ Potassium Channels: How to study them? (2023). Aurora Biomed.

- Neuron action potentials: The creation of a brain signal. (n.d.). Khan Academy.

- Action potential. (n.d.). Wikipedia.

- Potassium Gluconate. (n.d.). Memorial Sloan Kettering Cancer Center.

- Small-Molecule Modulators: Inward Rectifier Potassium Channels l Protocol Preview. (2022). JoVE.

- The physiological assessment of acid-base balance. (n.d.). PubMed.

- Potassium Channel Assays | K⁺ Indic

- Potassium Gluconate: Essential Mineral for Heart, Nerve, and Muscle Function. (2025). Source not specified.

- Chapter 09: Acid base balance and blood gases. (n.d.).

- Effect of potassium gluconate on potassium transport of r

- Laboratory detection - Acid Base. (n.d.).

- Acid-Base Interpret

- Mastering Acid-Base Balance: A Step-by-Step Guide to Arterial Blood Gas Interpret

Sources

- 1. Potassium in biology - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. What is Potassium Gluconate used for? [synapse.patsnap.com]

- 4. What is the mechanism of Potassium Gluconate? [synapse.patsnap.com]

- 5. auvonhealth.com [auvonhealth.com]

- 6. Overview of Potassium's Role in the Body - Hormonal and Metabolic Disorders - MSD Manual Consumer Version [msdmanuals.com]

- 7. Articles [globalrx.com]

- 8. Potassium gluconate - Wikipedia [en.wikipedia.org]

- 9. Potassium Gluconate Oral: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 10. mskcc.org [mskcc.org]

- 11. potassium gluconate | Actions and Spectrum | medtigo [medtigo.com]

- 12. Effects of pH on Potassium: New Explanations for Old Observations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. teachmephysiology.com [teachmephysiology.com]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Khan Academy [khanacademy.org]

- 16. Action potential - Wikipedia [en.wikipedia.org]

- 17. foodsciencetoolbox.com [foodsciencetoolbox.com]

- 18. bio.libretexts.org [bio.libretexts.org]

- 19. What Potassium Does for Your Body [webmd.com]

- 20. fiveable.me [fiveable.me]

- 21. Acid-base and potassium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. droracle.ai [droracle.ai]

- 23. On the relationship between potassium and acid-base balance [acutecaretesting.org]

- 24. dailyvita.com [dailyvita.com]

- 25. Potassium Gluconate: Uses, Side Effects, Dosage & Interactions [apollohospitals.com]

- 26. Methods of Measuring Mitochondrial Potassium Channels: A Critical Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Protocol for kinetic mode potassium channel assays on common plate readers and microscopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. youtube.com [youtube.com]

- 29. aurorabiomed.com [aurorabiomed.com]

- 30. The physiological assessment of acid-base balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Acid-Base Interpretation: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 32. eclinpath.com [eclinpath.com]

A Technical Guide to the Biological Roles of Potassium Gluconate: Mechanisms, Applications, and Methodologies

Here is an in-depth technical guide on the biological roles of potassium gluconate.

Abstract

Potassium gluconate, the potassium salt of gluconic acid, serves as a crucial compound in both clinical settings and biological research.[1][2] While primarily recognized as a dietary supplement for preventing and treating hypokalemia, its biological significance extends beyond simple potassium repletion.[3][4][5][6][7] This is due to the distinct and synergistic roles of its constituent ions: potassium (K⁺) and gluconate (C₆H₁₁O₇⁻). The potassium cation is the most abundant intracellular ion, essential for maintaining the electrochemical gradients that govern cellular excitability, nerve impulse transmission, muscle contraction, and cardiac function.[8][9][10] The gluconate anion, a glucose derivative, is not merely an inert counter-ion; it is metabolized and integrated into central energy pathways, notably the pentose phosphate pathway.[11][12] This guide provides a comprehensive analysis of the pharmacokinetics, molecular mechanisms, and physiological effects of potassium gluconate. It delves into the fundamental roles of potassium in cellular homeostasis and electrophysiology, explores the metabolic fate of gluconate, and discusses the compound's therapeutic applications. Furthermore, this document details key experimental methodologies for investigating the bioactivity of potassium gluconate, offering researchers a robust framework for future studies in cellular physiology and drug development.

Introduction to Potassium Gluconate

Chemical and Pharmacokinetic Profile

Potassium gluconate (C₆H₁₁KO₇) is the potassium salt of gluconic acid, presenting as a white, odorless crystalline powder with high water solubility.[1] It is primarily utilized to deliver potassium, an essential mineral, to the body.[7]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Upon oral administration, potassium gluconate dissociates in the gastrointestinal tract into potassium (K⁺) and gluconate ions.[11][13][14] The potassium ions are well-absorbed from the upper gastrointestinal tract.[15][16] The absorption efficiency is high, reported to be approximately 94%, which is comparable to the bioavailability of potassium from dietary sources.[1]

-

Distribution: Once absorbed, potassium ions enter the bloodstream and are distributed throughout the body.[11] They are actively transported from the extracellular fluid into cells via the Na⁺/K⁺-ATPase pump, maintaining the high intracellular potassium concentration (140-150 mmol/L) essential for cellular function.[8][9][11]

-

Metabolism: The gluconate anion is a metabolite of glucose and can be integrated into cellular metabolism.[11][17] It can be phosphorylated to 6-phosphogluconate, which is an intermediate in the pentose phosphate pathway, contributing to the body's energy and biosynthetic needs.[11][12]

-

Excretion: The body tightly regulates potassium levels to prevent hyperkalemia.[11] Excess potassium is primarily excreted by the kidneys, with minor amounts lost through feces and skin.[11][15][16] Renal excretion is modulated by hormones like aldosterone to maintain potassium homeostasis.[11]

The Pivotal Role of the Potassium Ion (K⁺)

The biological actions of potassium gluconate are dominated by the physiological functions of the potassium ion. As the major intracellular cation, K⁺ is indispensable for life.[8][10]

Maintaining Cellular Homeostasis: The Sodium-Potassium Pump

The cornerstone of potassium's role is the maintenance of the resting membrane potential of all cells.[9][11] This is achieved by the ubiquitous Na⁺/K⁺-ATPase pump, an enzyme that actively transports three sodium ions (Na⁺) out of the cell in exchange for two potassium ions (K⁺) moving into the cell, a process that consumes roughly one-third of the ATP produced by a cell.[9][18][19] This continuous activity establishes a steep K⁺ gradient (high inside, low outside), which is the primary determinant of the negative membrane potential crucial for cellular excitability.[8][9]

Electrophysiology: Nerve Impulses and Muscle Contraction

In excitable tissues like neurons and muscle cells, the K⁺ gradient is fundamental to generating and propagating electrical signals.[3][15][19][20]

-

Nerve Impulses: During an action potential, voltage-gated Na⁺ channels open, causing depolarization. The subsequent opening of voltage-gated K⁺ channels allows K⁺ to efflux from the cell, repolarizing the membrane and terminating the signal.[19][21] This rapid control of ion flow is essential for high-frequency neuronal firing.[21]

-

Muscle Contraction: Potassium is critical for the contraction of cardiac, skeletal, and smooth muscles.[13][15] In the heart, potassium currents are responsible for the repolarization phase of the cardiac action potential; imbalances can lead to life-threatening arrhythmias.[3][22] In skeletal muscle, potassium helps facilitate the electrical impulses that trigger contraction.[3][20]

Caption: Diagram 1: Ion Flux During a Neuronal Action Potential.

Potassium Channels: Gatekeepers of Cellular Excitability

The human genome encodes for approximately 80 different types of potassium channels, making them the most diverse class of ion channels.[21][23] These channels are crucial drug targets for a wide range of diseases.[24][25][26]

-

Diversity and Classification: K⁺ channels are broadly classified based on their gating mechanisms, including:

-

Voltage-gated (Kv) channels: Open in response to changes in membrane potential and are fundamental to action potential repolarization.[24]

-

Calcium-activated (KCa) channels: Link intracellular calcium signals to membrane potential, regulating neuronal excitability and neurotransmitter release.[27]

-

Inwardly-rectifying (Kir) channels: Stabilize the resting membrane potential.

-

Two-pore domain (K2P) channels: Contribute to "leak" currents that also help set the resting membrane potential.[28]

-

-

Potassium Channels as Drug Targets: The critical role of K⁺ channels in physiology makes them attractive targets for drug development in areas such as cardiovascular disease, epilepsy, autoimmune disorders, and cancer.[21][24][25] However, developing tissue-selective modulators remains a significant challenge due to the structural similarities across channel subtypes.[23]

The Biological Significance of the Gluconate Anion

While the potassium ion dictates the primary electrophysiological effects, the gluconate anion is an active participant in cellular metabolism.

Gluconate Metabolism: Integration into Core Pathways

Gluconic acid, a C1-oxidized form of glucose, is a naturally occurring compound found in fruits and honey.[12][29] In the body, exogenous gluconate can be metabolized. The key entry point into central metabolism is its phosphorylation by the enzyme gluconokinase to form 6-phosphogluconate.[12][30] This product is a direct intermediate of the Pentose Phosphate Pathway (PPP).

The integration of gluconate into the PPP has significant metabolic implications:

-

NADPH Production: The oxidative phase of the PPP is a major source of NADPH, which is essential for reductive biosynthesis (e.g., fatty acid synthesis) and for regenerating reduced glutathione, a critical antioxidant.

-

Nucleotide Synthesis: The PPP produces ribose-5-phosphate, the precursor for nucleotide and nucleic acid synthesis.

-

Metabolic Flexibility: The ability to utilize gluconate provides metabolic flexibility, particularly in tissues with active gluconokinase. Constraint-based metabolic network analysis has shown that gluconate metabolism can significantly alter flux through glycolysis, the PPP, and downstream pathways involving amino acid and lipid metabolism.[30][31]

Caption: Diagram 2: Metabolic Integration of Gluconate.

Other Properties

Beyond its metabolic role, the gluconate anion is also used as a chelating agent, capable of binding divalent and trivalent metal cations such as Ca²⁺ and Fe²⁺.[17][29] This property is utilized in cleaning and industrial applications. In food systems, it can act as an acidity regulator.[2][17]

Clinical and Therapeutic Applications

Primary Indication: Management of Hypokalemia

The foremost clinical use of potassium gluconate is to prevent and treat hypokalemia (low blood potassium levels).[3][4][6][7] This condition can arise from various causes, including the use of certain diuretic medications, prolonged diarrhea or vomiting, or specific hormonal disorders.[3][6] By providing a readily absorbable source of potassium, it helps restore normal cellular function and prevent severe complications like cardiac arrhythmias and muscle weakness.[3][4]

Comparative Pharmacology: Potassium Gluconate vs. Other Potassium Salts

Potassium chloride (KCl) is often the preferred salt for treating hypokalemia, especially when accompanied by hypochloremia.[15][32] However, potassium gluconate offers distinct advantages in certain clinical scenarios.

| Feature | Potassium Gluconate | Potassium Chloride (KCl) | Rationale & References |

| Palatability | Generally considered more palatable, less salty/bitter. | Can have a strong, unpleasant metallic/salty taste. | Gluconate is often preferred for oral liquid formulations due to better taste.[7] |

| GI Tolerance | Often gentler on the stomach.[13][20] | Can be more irritating to the GI mucosa, with a higher risk of ulceration.[6] | The gluconate form is less likely to cause gastrointestinal irritation.[13] |

| Acid-Base Effect | Alkalinizing effect. | Neutral or slightly acidifying. | The gluconate anion is metabolized to bicarbonate, which can be beneficial in correcting acidosis but may exacerbate alkalosis.[32] |

| Use in Hypochloremia | Not ideal. | Preferred agent. | KCl is necessary to correct both potassium and chloride deficits simultaneously.[15][32] |

Cardiovascular and Neuromuscular Health

By maintaining adequate potassium levels, potassium gluconate supports the normal function of the heart and muscles.[13][20][33] It helps maintain a steady heart rhythm, supports healthy blood pressure by balancing sodium levels, and is essential for proper muscle contraction and nerve signaling, which can help prevent cramps and weakness.[13][20]

Methodologies for Studying Potassium Gluconate's Effects

Investigating the distinct roles of potassium and gluconate requires specific and robust experimental protocols.

Protocol: Assessing Potassium Channel Activity using Patch-Clamp Electrophysiology

Principle: The patch-clamp technique allows for the direct measurement of ion flow through single or multiple ion channels in a cell membrane. This is the gold standard for studying the effects of K⁺ ions (delivered via potassium gluconate) on the biophysical properties of specific K⁺ channels.

Methodology:

-

Cell Preparation: Culture a cell line expressing the K⁺ channel of interest (e.g., HEK293 cells transfected with a Kv channel gene). Prepare cells on coverslips for recording.

-

Pipette Preparation: Fabricate glass micropipettes with a tip diameter of ~1 µm. Fill the pipette with an intracellular solution containing potassium gluconate. Causality: Potassium gluconate is used instead of KCl to avoid altering the Cl⁻ reversal potential, which could interfere with the measurement of K⁺ currents.

-

Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane. This electrically isolates the patch of membrane under the pipette.

-

Configuration:

-

Whole-Cell: Apply further suction to rupture the membrane patch, allowing electrical access to the entire cell. This is used to measure macroscopic currents from all channels on the cell surface.

-

Inside-Out: Pull the pipette away after gigaseal formation to excise the membrane patch, with the intracellular side now facing the bath solution. This is ideal for studying how intracellular factors modulate channel activity.

-

-

Data Acquisition: Apply a series of voltage steps (a voltage protocol) to the cell using an amplifier and digitizer. Record the resulting K⁺ currents.

-

Analysis: Analyze the current-voltage (I-V) relationship, channel activation and inactivation kinetics, and open probability to determine how potassium levels affect channel function.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Potassium gluconate - Wikipedia [en.wikipedia.org]

- 3. What is Potassium Gluconate used for? [synapse.patsnap.com]

- 4. Articles [globalrx.com]

- 5. drugs.com [drugs.com]

- 6. Potassium Gluconate Oral: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 7. Gluconic acid, monopotassium salt | C6H11KO7 | CID 16760467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Potassium: From Physiology to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Potassium in biology - Wikipedia [en.wikipedia.org]

- 11. What is the mechanism of Potassium Gluconate? [synapse.patsnap.com]

- 12. hmdb.ca [hmdb.ca]

- 13. apollohospitals.com [apollohospitals.com]

- 14. Articles [globalrx.com]

- 15. publications.aap.org [publications.aap.org]

- 16. Potassium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Potassium Gluconate | Mineral Salts | MINERALS & SOLUTIONS [jungbunzlauer.com]

- 18. teachmephysiology.com [teachmephysiology.com]

- 19. youtube.com [youtube.com]

- 20. dailyvita.com [dailyvita.com]

- 21. Neuronal and Cardiovascular Potassium Channels as Therapeutic Drug Targets: Promise and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Voltage-gated Potassium Channels as Therapeutic Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benthamscience.com [benthamscience.com]

- 26. Potassium channels as targets for therapeutic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Frontiers | Physiological Roles and Therapeutic Potential of Ca2+ Activated Potassium Channels in the Nervous System [frontiersin.org]

- 28. Two‐pore domain potassium channels: emerging targets for novel analgesic drugs: IUPHAR Review 26 - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Gluconic acid - Wikipedia [en.wikipedia.org]

- 30. Biochemical Characterization of Human Gluconokinase and the Proposed Metabolic Impact of Gluconic Acid as Determined by Constraint Based Metabolic Network Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Potassium Gluconate API | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 33. earthssplendor.com [earthssplendor.com]

An In-Depth Technical Guide to Potassium;2,3,4,5,6-pentahydroxyhexanoate for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of potassium;2,3,4,5,6-pentahydroxyhexanoate, a compound of significant interest in the pharmaceutical and nutraceutical industries. From its fundamental chemical identity to its synthesis, analysis, and critical role in physiological processes, this document serves as an essential resource for researchers, scientists, and professionals involved in drug development.

Part 1: Core Identification and Chemical Properties

This compound is most commonly known in the scientific and industrial communities as Potassium Gluconate .[1][2]

Synonyms and Nomenclature

A thorough understanding of the various synonyms is crucial for comprehensive literature searches and regulatory submissions.

Systematic IUPAC Name: Potassium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate[1][4]

Common Synonyms:

Commercial Trade Names:

Chemical and Physical Properties

The physicochemical properties of potassium gluconate are fundamental to its handling, formulation, and bioavailability. It is the potassium salt of gluconic acid, which is derived from glucose.[3][6]

| Property | Value | Source |

| Molecular Formula | C₆H₁₁KO₇ | [3] |

| Molar Mass | 234.25 g/mol | [3] |

| Appearance | White to off-white crystalline or granular powder.[3] | [3] |

| Taste | Slightly bitter or saline taste. | [3][6] |

| Odor | Odorless.[3] | [3] |

| Solubility | Readily soluble in water. | [6][7] |

| Melting Point | 180 °C (decomposes) | [1] |

| Hygroscopicity | It is hygroscopic and can absorb moisture from the air. | [3] |

Part 2: Synthesis and Manufacturing

The primary industrial production method for potassium gluconate is through the microbial fermentation of glucose by the fungus Aspergillus niger.[8] This biotechnological approach is favored for its efficiency and the high purity of the resulting product.

Fermentation Process Overview

The synthesis involves the enzymatic conversion of glucose to gluconic acid, which is then neutralized with a potassium source to form potassium gluconate.

-

Substrate Preparation: A glucose-rich medium is prepared, often from starch-based materials.

-

Inoculation and Fermentation: The medium is inoculated with a high-yield strain of Aspergillus niger. The fermentation is carried out under aerobic conditions with controlled temperature and pH.[9] During fermentation, the glucose oxidase enzyme in A. niger converts glucose to glucono-δ-lactone, which then hydrolyzes to gluconic acid.

-

Neutralization: A potassium source, such as potassium hydroxide, is added to the fermentation broth to neutralize the gluconic acid as it is formed, maintaining an optimal pH for the fermentation process and producing potassium gluconate in solution.[8]

-

Downstream Processing: The fermentation broth is filtered to remove the microbial biomass. The resulting potassium gluconate solution is then purified, concentrated, and crystallized to yield the final product.

Caption: Workflow for the production of potassium gluconate via fermentation.

Part 3: Mechanism of Action and Physiological Significance

Potassium gluconate's primary role in pharmacology is as a source of potassium ions (K⁺). Potassium is the most abundant intracellular cation and is essential for numerous physiological processes.[10]

Cellular Function

The fundamental mechanism of action revolves around replenishing and maintaining adequate potassium levels, which is critical for:

-

Membrane Potential: The sodium-potassium pump (Na⁺/K⁺-ATPase) actively transports potassium into cells, establishing a high intracellular potassium concentration. This creates an electrochemical gradient across the cell membrane, which is vital for nerve impulse transmission, muscle contraction, and maintaining normal heart rhythm.[11]

-

Enzyme Activation: Potassium ions act as cofactors for several enzymes involved in crucial metabolic pathways, including protein synthesis and carbohydrate metabolism.[11]

-

Fluid and Electrolyte Balance: Potassium, in conjunction with sodium, regulates osmotic pressure and fluid distribution within the body, which is essential for maintaining blood pressure and proper hydration.[11]

When ingested, potassium gluconate dissociates in the gastrointestinal tract into potassium and gluconate ions. The potassium ions are then absorbed, primarily in the small intestine, and enter the bloodstream to be distributed throughout the body.[11]

Caption: The role of the Na⁺/K⁺ pump in maintaining cellular membrane potential.

Part 4: Applications in Research and Drug Development

Potassium gluconate is a versatile compound with applications spanning from a therapeutic agent to an excipient in drug formulations.

Therapeutic Applications

The primary clinical use of potassium gluconate is for the prevention and treatment of hypokalemia (low potassium levels).[3][12] Hypokalemia can result from various factors, including:

-

Use of certain diuretic medications

-

Prolonged vomiting or diarrhea

-

Certain kidney diseases

-

Inadequate dietary intake

As a potassium supplement, potassium gluconate is often preferred over potassium chloride for individuals who may experience gastrointestinal irritation, as it is generally considered gentler on the stomach.[3]

Drug Formulation

In drug development, potassium gluconate can be used as:

-

An Active Pharmaceutical Ingredient (API): In oral solid dosage forms (tablets and capsules) and oral solutions for potassium supplementation.

-

An Excipient: Where it can function as a buffering agent or a source of potassium in formulations where maintaining a specific electrolyte balance is critical.

Use in Cell Culture

Potassium gluconate is also utilized in neuroscience research and cell culture applications. It can be used in intracellular solutions for electrophysiology studies, such as patch-clamp recordings, where a high potassium concentration that mimics the intracellular environment is required.[13]

Part 5: Quality Control and Analytical Protocols

Ensuring the purity, potency, and quality of potassium gluconate is paramount, particularly for pharmaceutical applications. The United States Pharmacopeia (USP) provides standardized analytical methods.

Identification

-

Infrared (IR) Spectroscopy: The IR absorption spectrum of the sample should match that of a USP Potassium Gluconate reference standard.

-

Flame Test for Potassium: The sample should produce a characteristic violet color in a flame test, indicating the presence of potassium.

-

Thin-Layer Chromatography (TLC): The principal spot of the sample solution should correspond in color, size, and Rf value to that of a standard solution.

Assay for Potency (USP Method)

The potency of potassium gluconate is determined by measuring the potassium content using atomic absorption spectrophotometry.

Experimental Protocol: Assay of Potassium Gluconate Tablets

-

Preparation of Standard Solutions:

-

A stock solution of potassium is prepared from potassium chloride.

-

A series of standard solutions with known potassium concentrations are prepared by diluting the stock solution.

-

-

Preparation of Sample Solution:

-

A specific number of tablets are weighed and finely powdered.

-

A portion of the powder equivalent to a known amount of potassium gluconate is accurately weighed and dissolved in water to a specific volume.

-

The solution is filtered, and an aliquot is further diluted to a concentration within the working range of the standards.

-

-

Instrumental Analysis:

-

The absorbance of the standard and sample solutions is measured using an atomic absorption spectrophotometer at the potassium emission line of 766.5 nm.

-

-

Calculation:

-

A calibration curve is generated by plotting the absorbance of the standard solutions against their known concentrations.

-

The potassium concentration in the sample solution is determined from the calibration curve.

-

The quantity of potassium gluconate in the tablets is then calculated based on the measured potassium concentration and the molecular weights of potassium and potassium gluconate.

-

Caption: Workflow for the USP assay of potassium gluconate tablets.

Impurity Testing

-

Reducing Substances: The presence of reducing substances, such as dextrose, is determined by a titration method involving alkaline cupric citrate. The limit for reducing substances is typically not more than 1.0%.

-

Heavy Metals: The sample is tested for heavy metals, with a common limit of not more than 20 ppm.

Part 6: Conclusion

This compound, or potassium gluconate, is a well-characterized and widely used compound with a strong foundation in both therapeutic and research applications. Its production via fermentation represents a mature biotechnological process, and its analysis is well-defined by pharmacopeial standards. For researchers and drug development professionals, a thorough understanding of its chemical properties, physiological role, and analytical methodologies is essential for its effective and safe utilization. This guide provides the foundational knowledge to support these endeavors.

References

- What is the mechanism of Potassium Gluconate? - Patsnap Synapse. (2024-07-17).

- Potassium Gluconate | Drug Lookup | Pediatric Care Online - AAP Publications.

- What is Potassium Gluconate used for? (2024-06-14).

- Clinical Profile of Potassium Gluconate 595mg Tablets by Today's Health - GlobalRx.

- Potassium Gluconate: Uses, Side Effects, Dosage & Interactions - Apollo Hospitals. (2025-07-01).

- Potassium Gluconate - 299-27-4 - West Bengal Chemical Industries Limited.

- Potassium Gluconate API | Drug Information, Uses, Side Effects, Chemistry.

- Potassium Gluconate | Mineral Salts | MINERALS & SOLUTIONS - Jungbunzlauer.

- Potassium gluconate - Wikipedia.

- Potassium gluconate | 299-27-4 - ChemicalBook. (2025-12-17).

- Potassium D-gluconate, 2 - Sigma-Aldrich.

- POTASSIUM GLUCONATE - Ataman Kimya.

- Potassium gluconate 299-27-4 wiki - Guidechem.

- USP Monographs: Potassium Gluconate.

- Gluconic acid, monopotassium salt | C6H11KO7 | CID 16760467 - PubChem.

- CN102816802A - Method for producing potassium gluconate through fermentation of Aspergillus niger - Google Patents.

- Potassium - StatPearls - NCBI Bookshelf - NIH. (2024-10-05).

- Potassium D-gluconate Product Number G4500 Store at Room Temperature Product Description Molecular Formula - Sigma-Aldrich.

- Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes - NIH. (2022-05-16).

- USP Monographs: Potassium Gluconate Tablets - uspbpep.com.

- Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes - Frontiers. (2022-05-15).

- USP Monographs: Potassium Gluconate Oral Solution.

- POTASSIUM GLUCONATE.

- Potassium Gluconate USP BP Ph Eur IP Reagent Manufacturers - Muby Chemicals.

- Quality control and detection methods for Ferrous Gluconate - Ruipu Biological. (2025-08-19).

- Potassium Gluconate Tablets | PDF | Sodium - Scribd.

- Gluconate Test Medium - HiMedia Laboratories.

- Potassium D -gluconate = 99 299-27-4 - Sigma-Aldrich.

- potassium gluconate usp-nf monograph tests - Sigma-Aldrich.

- POTASSIUM - Linear Chemicals.

- potassium gluconate usp testing specifications meets, anhydrous 299-27-4.

- Application of Sodium Bi Carbonate for the Production of Sodium Gluconate Through Fermentation Technology.

- A Kinetic Model for Gluconic Acid Production by Aspergillus niger.

- Potassium Gluconate - Drug Targets, Indications, Patents - Patsnap Synapse.

Sources

- 1. scribd.com [scribd.com]

- 2. wbcil.com [wbcil.com]

- 3. CN102816802A - Method for producing potassium gluconate through fermentation of Aspergillus niger - Google Patents [patents.google.com]

- 4. Potassium D -gluconate = 99 299-27-4 [sigmaaldrich.com]

- 5. Potassium Gluconate [drugfuture.com]

- 6. ruipugroup.com [ruipugroup.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. himedialabs.com [himedialabs.com]

- 9. Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potassium Gluconate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 11. uspbpep.com [uspbpep.com]

- 12. drugfuture.com [drugfuture.com]

- 13. Potassium gluconate USP testing specifications meets, anhydrous 299-27-4 [sigmaaldrich.com]

An In-depth Technical Guide to the Early Research and Discovery of Potassium Pentahydroxyhexanoate

This guide provides a comprehensive exploration of the foundational research leading to the discovery and characterization of potassium pentahydroxyhexanoate, a compound of significant interest to researchers, scientists, and drug development professionals. Eschewing a conventional template, this document is structured to narrate the scientific journey from the initial discovery of its parent acid to the logical development and understanding of its potassium salt, grounded in the chemical principles and experimental practices of the late 19th and early 20th centuries.

Preamble: The Dawn of Aldonic Acids and the Quest for Sugar Derivatives

The story of potassium pentahydroxyhexanoate is intrinsically linked to the broader narrative of carbohydrate chemistry that unfolded in the latter half of the 19th century. During this era, chemists were diligently working to elucidate the structures of sugars and their derivatives. A key area of investigation was the oxidation of aldoses, which led to the discovery of a new class of compounds: the aldonic acids. It is within this context that the parent acid of our subject compound, gluconic acid, was first identified.

The Genesis: Discovery of Gluconic Acid (ca. 1870)

The first documented preparation of gluconic acid is attributed to Heinrich Hlasiwetz and Josef Habermann in 1870.[1] Their pioneering work involved the oxidation of glucose with chlorine.[2] This reaction transformed the aldehyde functional group at the C-1 position of glucose into a carboxylic acid, yielding the corresponding aldonic acid, which they named gluconic acid.

The initial challenge for these early researchers was the isolation and purification of this new acid. Gluconic acid itself is highly soluble in water and proved difficult to crystallize directly from the reaction mixture.[2][3] To overcome this, a common and effective technique of the time was employed: the formation of metallic salts. By converting the acid into a salt with a suitable metal cation, researchers could often induce crystallization, thereby allowing for purification and subsequent characterization. In their seminal work, Hlasiwetz and Habermann reported the isolation of gluconic acid in the form of its barium and calcium salts.[2]

The Inferred Emergence of Potassium Pentahydroxyhexanoate

While the direct, first-published synthesis of potassium pentahydroxyhexanoate (then likely referred to as potassium gluconate or kalium gluconicum) is not explicitly detailed in the readily available historical literature, its preparation would have been a logical and straightforward extension of the initial discovery of gluconic acid. The well-established principles of acid-base chemistry would have guided early researchers to explore the formation of various alkali metal salts to compare their properties, such as solubility and crystalline structure.

The preparation of the potassium salt would have been of particular interest due to the common availability and well-understood properties of potassium-based reagents in 19th-century laboratories.

Postulated Early Synthesis Protocol

The synthesis of potassium pentahydroxyhexanoate in a late 19th or early 20th-century laboratory would have likely followed a two-step process, beginning with the synthesis of gluconic acid, followed by its neutralization with a potassium base.

Step 1: Synthesis of Gluconic Acid via Glucose Oxidation

The initial synthesis of gluconic acid would have been achieved through the oxidation of D-glucose. While Hlasiwetz and Habermann used chlorine, a common laboratory-scale method that emerged was the use of bromine water, which offered a milder and more controlled oxidation.

-

Experimental Protocol:

-

An aqueous solution of D-glucose would be prepared.

-

Bromine water was then added to the glucose solution. The reaction mixture would be kept in the dark to prevent side reactions.

-

The reaction would proceed until the bromine color disappeared, indicating its consumption.

-

The resulting solution would contain gluconic acid and hydrobromic acid.

-

Step 2: Neutralization to Form Potassium Pentahydroxyhexanoate

The crude gluconic acid solution would then be neutralized to form the potassium salt.

-

Experimental Protocol:

-

To the acidic solution from Step 1, a potassium-containing base, such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH), would be carefully added until the solution reached neutrality. The use of potassium carbonate would have been common, with the endpoint of the reaction being the cessation of effervescence (CO₂ evolution).

-

The resulting solution would contain potassium pentahydroxyhexanoate and potassium bromide.

-

To isolate the desired salt, the solution would be concentrated by evaporation, often under reduced pressure, to induce crystallization.

-

The crystallized potassium pentahydroxyhexanoate would then be collected by filtration and washed with a small amount of cold water or ethanol to remove impurities, including the more soluble potassium bromide.

-

Recrystallization from water or aqueous ethanol would have been employed to achieve higher purity.

-

Diagram of the Postulated Early Synthesis Workflow:

Caption: Postulated early synthesis workflow for potassium pentahydroxyhexanoate.

Early Characterization Techniques

In the absence of modern spectroscopic methods, the characterization of newly synthesized compounds like potassium pentahydroxyhexanoate relied on a combination of physical and chemical techniques:

-

Crystalline Form: The shape and structure of the crystals would have been observed and documented, as different salts of the same acid often exhibit distinct crystalline habits.

-

Solubility: The solubility of the potassium salt in various solvents, such as water and ethanol, would have been determined and compared to other gluconate salts.

-

Elemental Analysis: Combustion analysis would have been employed to determine the empirical formula of the compound, providing crucial evidence for its composition of carbon, hydrogen, and oxygen, and indirectly, the proportion of potassium.

-

Optical Activity: The ability of a solution of the compound to rotate the plane of polarized light would have been measured using a polarimeter. This was a key technique for characterizing chiral molecules derived from sugars.